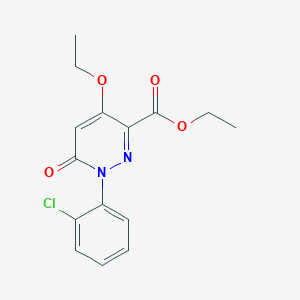

Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 2-chlorophenyl substituent at position 1, an ethoxy group at position 4, and an ester moiety at position 3 of the pyridazine ring.

Properties

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4/c1-3-21-12-9-13(19)18(11-8-6-5-7-10(11)16)17-14(12)15(20)22-4-2/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYVZKIHYYVWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydropyridazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antiviral agent.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with DNA or RNA can contribute to its antimicrobial and antiviral properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Variations in substituents on the pyridazine core and aryl rings significantly alter melting points, solubility, and spectral characteristics. Key examples include:

Table 1: Substituent Impact on Physical Properties

Key Observations :

- Melting Points : Electron-withdrawing groups (e.g., -CF3, -CN) and polar substituents (e.g., -OH) correlate with higher melting points. For example, compound 12d (4-hydroxyphenyl) melts at 220–223°C, likely due to hydrogen bonding .

- Spectral Signatures: The ethoxy group in the target compound would exhibit distinct $^1$H NMR signals (e.g., δ ~1.3–1.4 ppm for CH3, δ ~4.3–4.5 ppm for OCH2) compared to methyl or cyano groups in analogs .

- Yield Variability : Yields range widely (40–95%), influenced by steric and electronic factors during synthesis. Electron-donating groups (e.g., -OCH3) may improve reaction efficiency .

Key Observations :

- Tau Aggregation Inhibition: Compound 19’s cyano group likely engages in dipole interactions with tau protein, while the target’s ethoxy group may alter pharmacokinetics .

- Receptor Modulation: Strong electron-withdrawing groups (e.g., -NO2, -CF3) in analogs improve adenosine A1 receptor binding, suggesting the target’s ethoxy group might reduce potency compared to these derivatives .

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a dihydropyridazine core, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the ethoxy group and the 2-chlorophenyl moiety contributes to its pharmacological properties.

Molecular Formula : C13H14ClN3O3

Molecular Weight : 295.72 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of pyridazine compounds. This compound has shown promising results against several bacterial strains.

Minimum Inhibitory Concentration (MIC) values were determined for this compound and its derivatives, indicating significant antibacterial activity:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 |

| This compound | Escherichia coli | 0.8 |

These results suggest that the compound exhibits strong bactericidal effects, comparable to established antibiotics.

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against strains such as Candida albicans. The results from antifungal assays indicate an MIC of 0.7 µg/mL, showcasing its potential as an antifungal agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that the compound inhibits cell proliferation in human cancer cell lines such as HeLa and A375.

IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A375 | 12 |

These findings indicate that the compound may interfere with cellular mechanisms involved in cancer progression.

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Studies have shown that it acts as an inhibitor of DNA gyrase and topoisomerase enzymes, critical for DNA replication in bacteria and cancer cells alike.

Case Studies

A study conducted on a series of pyridazine derivatives highlighted the efficacy of this compound in combination therapies. When used alongside standard antibiotics like ciprofloxacin, it exhibited synergistic effects that lowered the MIC values significantly.

Q & A

Basic: What synthetic methodologies are optimal for preparing Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate?

The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example, derivatives with similar pyridazine backbones (e.g., ethyl 1-(3-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate) are synthesized using Method B: reacting intermediates with chloroacetyl chloride in acetonitrile under controlled conditions (yield: 67%) . Key steps include maintaining anhydrous conditions, optimizing reaction time (1–2 hours), and purification via recrystallization (ethanol as solvent). NMR (¹H, ¹³C) and IR spectroscopy validate structural integrity, with characteristic signals for ester carbonyl (~1731 cm⁻¹) and cyano groups (~2235 cm⁻¹) .

Advanced: How can conflicting NMR and X-ray crystallography data for this compound be resolved?

Discrepancies may arise from dynamic conformational changes (e.g., rotational isomerism of the 2-chlorophenyl group) or crystal-packing effects. Use SHELXL for refining crystallographic data to resolve bond-length/bond-angle mismatches . For NMR, compare experimental data with computational predictions (DFT-based NMR shielding parameters). If torsional angles from X-ray disagree with NMR coupling constants (e.g., J values for ethoxy groups), employ Cremer-Pople puckering coordinates to analyze ring conformations . Cross-validate using ORTEP-3 for 3D visualization of crystallographic models .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify substituent environments (e.g., 2-chlorophenyl δ 7.40–7.57 ppm, ethoxy δ 1.38 ppm (t) and 4.41 ppm (q)) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1690–1731 cm⁻¹) and cyano (C≡N, ~2235 cm⁻¹) functionalities .

- Mass Spectrometry : ESI-MS (m/z 328.2 [M+1]⁺) verifies molecular weight and fragmentation patterns .

Advanced: How to design a structure-activity relationship (SAR) study for analogs of this compound?

Substituent Variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., -CF₃, -NO₂) or donating (-OCH₃, -OH) groups, as seen in analogs like ethyl 5-cyano-1-(4-nitrophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (yield: 40–95%) .

Biological Assays : Test inhibitory activity (e.g., tau aggregation, adenosine receptor modulation) and correlate with substituent Hammett σ values.

Computational Modeling : Use docking studies (AutoDock Vina) to map binding interactions, prioritizing analogs with enhanced π-π stacking (chlorophenyl) or hydrogen bonding (ethoxy) .

Basic: What precautions are required for handling this compound in the lab?

- Toxicity : Limited data available; assume acute toxicity (LD₅₀ unknown). Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the ester group .

Advanced: How to address low yields in the synthesis of pyridazine derivatives?

Low yields (e.g., 40% for trifluoromethyl-substituted analogs) may result from steric hindrance or competing side reactions. Mitigation strategies:

- Optimize Solvent Polarity : Use DMF for polar intermediates or toluene for non-polar steps .

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- By-product Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

Basic: How to confirm the purity of synthesized batches?

- HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm). Target ≥98% purity .

- Melting Point : Compare experimental values (e.g., 93–95°C) with literature to detect polymorphic impurities .

Advanced: How to model the compound’s conformational dynamics for drug design?

Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (water/ethanol) using AMBER or GROMACS to study ethoxy group rotation.

QM/MM Calculations : Analyze charge distribution at the dihydropyridazine core using Gaussian09 (B3LYP/6-31G* basis set) .

Crystallographic Data : Refine using SHELX to resolve disorder in the 2-chlorophenyl ring .

Basic: What are the compound’s key reactivity hotspots?

- Ester Group : Susceptible to hydrolysis (acid/base conditions).

- Dihydropyridazine Core : Oxidizes to pyridazine under strong oxidizing agents (e.g., KMnO₄).

- Chlorophenyl Ring : Undergo Suzuki coupling for further functionalization .

Advanced: How to resolve discrepancies in biological activity between in vitro and in silico studies?

Membrane Permeability : Measure logP (e.g., shake-flask method; predicted ~2.5) to assess bioavailability.

Metabolite Screening : Use LC-MS/MS to identify Phase I/II metabolites that may deactivate the compound.

Target Engagement : Validate using SPR (surface plasmon resonance) to confirm binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.